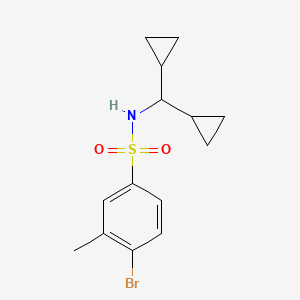
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, also known as DCMBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal activities. However, DCMBS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Mechanism of Action
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the concentration of bicarbonate ions, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrases by 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been found to affect various physiological processes, including renal function, acid-base balance, and respiration. 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has also been shown to have anti-tumor and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has several advantages as a pharmacological tool for studying various biological processes. It is highly specific for carbonic anhydrases, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide. One area of interest is the development of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide as a tool for studying the role of carbonic anhydrases in various physiological processes, including acid-base balance and respiration. Additionally, further research is needed to explore the potential of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in other areas of biology, such as neuroscience and microbiology.
Conclusion
In conclusion, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide is a valuable pharmacological tool for studying the role of carbonic anhydrases in various biological processes. It has several advantages as a research tool, including its specificity and potency. However, careful dosing and potential toxicity should be considered when using 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments. There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, including the development of therapeutics and the exploration of its potential in other areas of biology.
Synthesis Methods
The synthesis of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide involves the reaction of dicyclopropylmethylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Scientific Research Applications
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of various biological processes. It has been found to inhibit the activity of a specific class of enzymes known as carbonic anhydrases, which play important roles in many physiological processes such as acid-base balance, ion transport, and respiration.
properties
IUPAC Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-9-12-3-1-2-4-13(12)19(17,18)16-14(10-5-6-10)11-7-8-11/h1-4,10-11,14,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPRDKAVMNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

